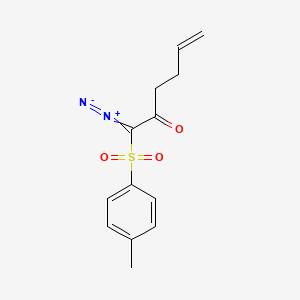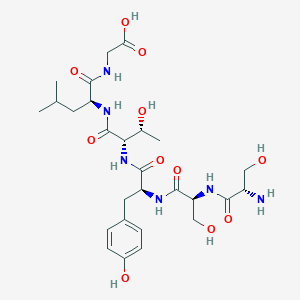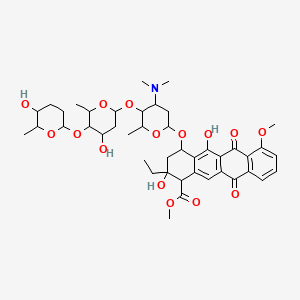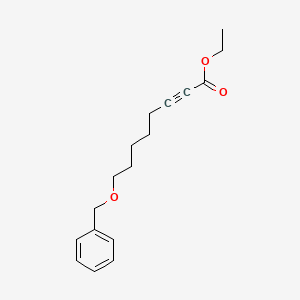
Ethyl 8-(benzyloxy)oct-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(benzyloxy)oct-2-ynoate is an organic compound with the molecular formula C17H22O3 It is an ester derivative characterized by the presence of a benzyloxy group attached to an oct-2-ynoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(benzyloxy)oct-2-ynoate typically involves the esterification of 8-(benzyloxy)oct-2-ynoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-(benzyloxy)oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(benzyloxy)octanoic acid or 8-(benzyloxy)octan-2-one.
Reduction: Formation of ethyl 8-(benzyloxy)oct-2-ene or ethyl 8-(benzyloxy)octane.
Substitution: Formation of various substituted oct-2-ynoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 8-(benzyloxy)oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 8-(benzyloxy)oct-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.
Comparación Con Compuestos Similares
Ethyl 8-(benzyloxy)oct-2-ynoate can be compared with other similar compounds, such as:
Ethyl 8-(methoxy)oct-2-ynoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 8-(phenoxy)oct-2-ynoate: Contains a phenoxy group, which may alter its reactivity and applications.
Ethyl 8-(benzyloxy)oct-2-ene: The alkyne group is reduced to an alkene, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the benzyloxy group and the alkyne moiety, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
921207-66-1 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
ethyl 8-phenylmethoxyoct-2-ynoate |
InChI |
InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,10,14-15H2,1H3 |
Clave InChI |
WMLOLPPCHRVWNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



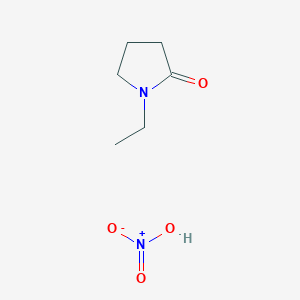
![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)

![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
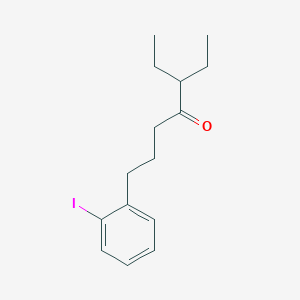
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)

